

# physicochemical properties of 2,3-Difluoro-4-methylbenzoic acid

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## Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzoic acid

Cat. No.: B1304712

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## An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-Difluoro-4-methylbenzoic acid**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical and experimental workflows through detailed diagrams.

## Core Physicochemical Properties

**2,3-Difluoro-4-methylbenzoic acid** is a fluorinated aromatic carboxylic acid.<sup>[1]</sup> Its structural features—two fluorine atoms and a methyl group on the benzene ring, combined with a carboxylic acid functional group—dictate its physical and chemical behavior. The compound is typically an off-white to light-gray solid at room temperature.<sup>[2][3]</sup>

Table 1: Key Physicochemical Data for 2,3-Difluoro-4-methylbenzoic Acid

Property	Value	Source(s)
Molecular Formula	<chem>C8H6F2O2</chem>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	172.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	199-201 °C	<a href="#">[3]</a>
Boiling Point	274 °C	<a href="#">[3]</a>
Density	1.359 g/cm³	<a href="#">[3]</a>
Flash Point	120 °C	<a href="#">[3]</a>
pKa (Predicted)	3.10 ± 0.10	<a href="#">[3]</a>
Physical Form	Off-white to Light-gray Solid	<a href="#">[2]</a> <a href="#">[3]</a>

| Storage Conditions | Sealed in dry, Room Temperature |[\[2\]](#)[\[3\]](#) |

## Identification and Safety

Proper identification and handling are critical for laboratory use. The compound is classified as an irritant.

Table 2: Identifiers and Hazard Information

Identifier/Hazard	Code/Statement	Source(s)
CAS Number	<b>261763-37-5</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	ANVIYYKETYLSRV-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Signal Word	Warning	<a href="#">[1]</a> <a href="#">[2]</a>
Hazard Statements	H315: Causes skin irritation	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
	H319: Causes serious eye irritation	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
	H335: May cause respiratory irritation	<a href="#">[2]</a> <a href="#">[3]</a>

| Precautionary Statements | P261, P305+P351+P338, P405 |[\[1\]](#)[\[2\]](#)[\[3\]](#) |

## Experimental Protocols

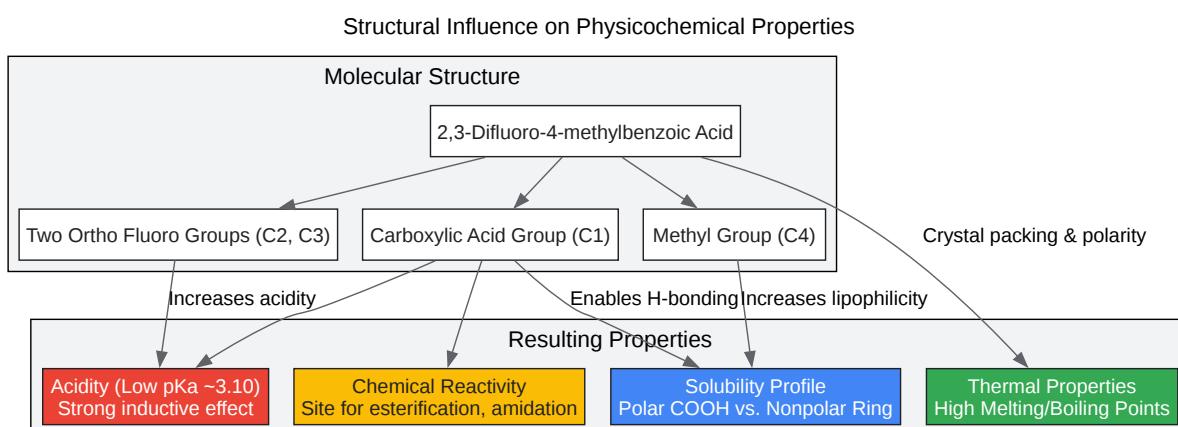
While specific experimental determinations for **2,3-Difluoro-4-methylbenzoic acid** are not detailed in the available literature, standard methodologies for benzoic acid derivatives are applicable for verifying its properties.

- Melting Point Determination: The melting point is typically determined using a calibrated digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For high-purity crystalline solids like this, a sharp melting range is expected.
- Boiling Point Determination: The boiling point can be measured using the distillation method, where the temperature is recorded at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure. Due to the high boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.
- pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standardized strong base (e.g., NaOH) in a suitable solvent system (often a water-cosolvent mixture due to limited aqueous solubility). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point of the titration curve.
- Thermochemical Properties: For related benzoic acid derivatives, molar sublimation enthalpies are often derived using the transpiration method, static method, or Thermogravimetric Analysis (TGA).[\[5\]](#) Enthalpies of formation can be measured via combustion calorimetry, and solid-state phase transitions are analyzed using Differential Scanning Calorimetry (DSC).[\[5\]](#)
- Purification Protocol (Recrystallization): A common and effective method for purifying benzoic acids is recrystallization.[\[6\]](#)
  - Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture). Benzoic acid's solubility is significantly higher in hot water than in cold water.[\[6\]](#)

- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Dry the crystals thoroughly, often in a vacuum oven.

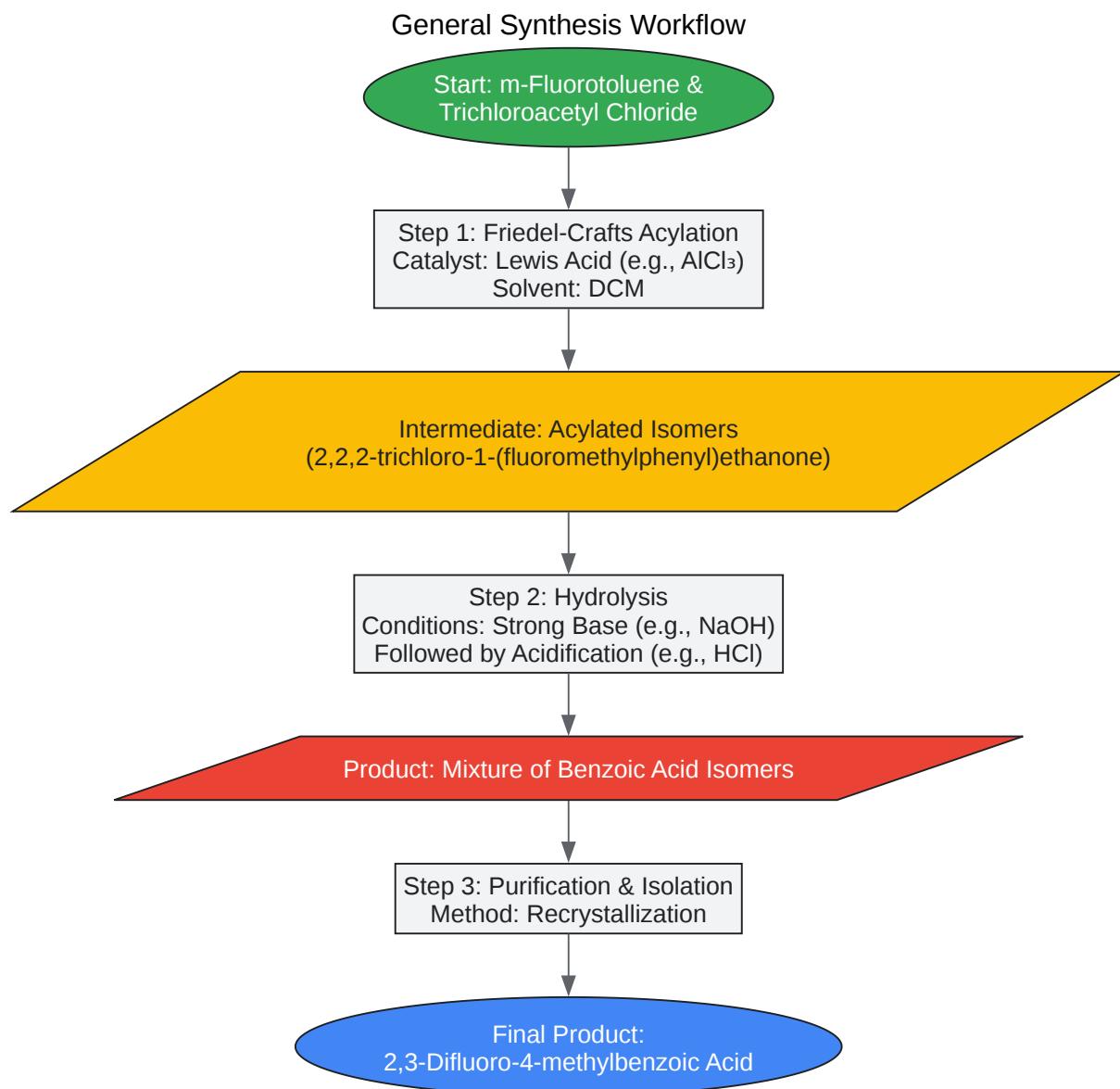
## Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual and experimental workflows related to **2,3-Difluoro-4-methylbenzoic acid**.



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Caption: Logical diagram of structural components influencing key properties.



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Caption: General workflow for the synthesis of fluorinated methylbenzoic acids.

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## References

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